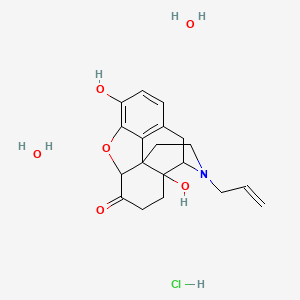
Naloxone HCl Dihydrate; Naloxone HCl 2H2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxone hydrochloride dihydrate is a pharmaceutical compound primarily used as an opioid antagonist. It is highly effective in reversing the effects of opioid overdoses by binding to opioid receptors in the central nervous system. This compound is crucial in emergency medicine, particularly in cases of opioid-induced respiratory depression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naloxone hydrochloride dihydrate is synthesized from oxymorphone by replacing the methyl group on the nitrogen atom with an allyl group. The synthesis involves several steps, including oxidation and reduction reactions, to achieve the desired molecular structure .
Industrial Production Methods: In industrial settings, naloxone hydrochloride dihydrate is produced through a series of chemical reactions involving oxymorphone as the starting material. The process includes purification steps to ensure the final product meets pharmaceutical standards. The compound is typically obtained as a white or almost white, hygroscopic, crystalline powder .
Análisis De Reacciones Químicas
Types of Reactions: Naloxone hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification for different pharmaceutical applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Allyl bromide is often used to introduce the allyl group in the synthesis process.
Major Products Formed: The primary product formed from these reactions is naloxone hydrochloride dihydrate itself. Other intermediates and by-products are typically removed during the purification process .
Aplicaciones Científicas De Investigación
Naloxone hydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and calibration.
Biology: Employed in studies involving opioid receptors and their role in various physiological processes.
Medicine: Widely used in clinical settings to reverse opioid overdoses.
Industry: Utilized in the development of new pharmaceutical formulations and delivery methods.
Mecanismo De Acción
Naloxone hydrochloride dihydrate acts as a competitive antagonist at opioid receptors, particularly the μ-opioid receptors. By binding to these receptors, it displaces opioid molecules, thereby reversing their effects. This action rapidly restores normal respiratory function in individuals experiencing opioid-induced respiratory depression .
Comparación Con Compuestos Similares
Naltrexone: Another opioid antagonist used for managing opioid and alcohol dependence.
Methylnaltrexone: Used to treat opioid-induced constipation without affecting pain relief.
Nalmefene: Employed in the treatment of alcohol dependence and opioid overdose.
Uniqueness of Naloxone Hydrochloride Dihydrate: Naloxone hydrochloride dihydrate is unique due to its rapid onset of action and high affinity for opioid receptors. It is particularly effective in emergency situations where quick reversal of opioid effects is critical .
Naloxone hydrochloride dihydrate remains an essential tool in both clinical and research settings, offering life-saving benefits and contributing to our understanding of opioid pharmacology.
Propiedades
IUPAC Name |
4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZWEASFRBVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














